N-[4-(chloroacetyl)benzyl]acetamide
Description
Contextualization within Halogenated Acetamide (B32628) Research Landscape
Halogenated acetamides are a significant class of compounds in organic chemistry and medicinal chemistry. The inclusion of halogen atoms, such as chlorine, can enhance the pharmacological activity of molecules. nih.gov Halogenated natural products are found in a wide variety of marine and terrestrial organisms and often exhibit potent biological activities, including antibacterial, antitumor, and anti-inflammatory properties. nih.gov
The chloroacetamide functional group, in particular, is a key component in many bioactive molecules and synthetic intermediates. ijpsr.info The reactivity of the carbon-chlorine bond allows for facile nucleophilic substitution, making chloroacetamides valuable starting materials for creating diverse chemical libraries. researchgate.netresearchgate.net Research in this area focuses on synthesizing new derivatives and evaluating their potential applications. ijpsr.info
Significance as a Versatile Synthetic Intermediate and Molecular Scaffold
The primary significance of N-[4-(chloroacetyl)benzyl]acetamide in research lies in its role as a bifunctional synthetic intermediate. The presence of both a reactive chloroacetyl group and an acetamide moiety allows for a variety of chemical transformations.
The chloroacetyl group is susceptible to reaction with nucleophiles, enabling the introduction of various functional groups and the construction of larger molecular frameworks. researchgate.net This reactivity is fundamental to its use in building more complex structures. For instance, the chlorine atom can be readily displaced by nitrogen, oxygen, or sulfur nucleophiles, leading to the formation of a wide range of derivatives. researchgate.net
The acetamide portion of the molecule can also participate in chemical reactions, although it is generally less reactive than the chloroacetyl group. The entire this compound structure can serve as a scaffold upon which to build more elaborate molecules with specific desired properties.
A typical synthesis of this compound involves a multi-step process. One common route begins with the reaction of 4-chlorobenzylamine (B54526) with acetic anhydride (B1165640) to form the intermediate N-(4-chlorobenzyl)acetamide. This intermediate is then treated with chloroacetyl chloride to yield the final product. Dichloromethane is a commonly used solvent for these reactions, which are often carried out at or slightly above room temperature.
Evolution of Research Interest in Related Chemical Entities
Research interest in chloroacetamide derivatives has a long history, with their importance in medicinal applications, dyes, and as stabilizers being recognized since the early 20th century. The systematic exploration of these compounds gained significant momentum in the latter half of the 20th century as their potential as versatile synthetic intermediates and bioactive compounds became more apparent.
The evolution of research has seen a progression from simple chloroacetamide structures to more complex, multi-substituted derivatives. This trend is driven by the desire to fine-tune the physicochemical and biological properties of these molecules for specific applications. For example, the incorporation of fluorine atoms into related chloroacetamide structures has been explored to enhance metabolic stability and pharmacological properties.
More recent research continues to explore the synthesis of novel acetamide derivatives and their potential biological activities. Studies have investigated the anti-inflammatory, analgesic, antimicrobial, and antifungal properties of various acetamide compounds. nih.govijpsr.info The design and synthesis of new derivatives remain an active area of research, with a focus on modifying the basic molecular structure to enhance desired pharmacological characteristics. nih.gov
Properties
IUPAC Name |
N-[[4-(2-chloroacetyl)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-8(14)13-7-9-2-4-10(5-3-9)11(15)6-12/h2-5H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOCZJFXANZQGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368881 | |
| Record name | N-[4-(chloroacetyl)benzyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24095-56-5 | |
| Record name | N-[4-(chloroacetyl)benzyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-{[4-(2-chloroacetyl)phenyl]methyl}acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization of N 4 Chloroacetyl Benzyl Acetamide
Established Synthetic Routes and Reaction Optimizations
The primary and most established method for the synthesis of N-[4-(chloroacetyl)benzyl]acetamide involves the nucleophilic acylation of an appropriate amine with chloroacetyl chloride. This method is widely employed for the formation of amide bonds and has been adapted for the synthesis of a variety of N-substituted chloroacetamides.
The core of the synthesis is the reaction between an amine and an acyl chloride, a classic example of nucleophilic addition-elimination. In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond.
The synthesis of this compound is achieved through the reaction of 4-(aminomethyl)phenylethanone with chloroacetyl chloride. The highly reactive nature of the acyl chloride makes it susceptible to nucleophilic attack by the primary amine.
The general reaction scheme is as follows:

This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct that is formed, driving the reaction to completion.
The choice of solvent and base is critical for the success of the acylation reaction. The solvent must be inert to the reactants and capable of dissolving them to a reasonable extent. Dichloromethane (DCM) is a commonly used solvent for this type of reaction due to its inertness and ability to dissolve a wide range of organic compounds. researchgate.netrsc.org Other solvents such as tetrahydrofuran (THF) have also been employed successfully. sphinxsai.com
A variety of bases can be used to scavenge the HCl produced during the reaction. Triethylamine (TEA) is a frequently used base in these reactions. researchgate.netekb.eg 1,8-Diazabicyclo[11.5.4]undec-7-ene (DBU) is another effective, non-nucleophilic base that has been shown to facilitate this type of amidation, often leading to high yields in short reaction times when used in THF. sphinxsai.comresearchgate.net Potassium carbonate (K2CO3) is another viable option, particularly in solvents like dichloromethane. rsc.orgresearchgate.net
Table 1: Common Solvent and Base Combinations
| Solvent | Base | Key Advantages |
|---|---|---|
| Dichloromethane (DCM) | Triethylamine (TEA) | Good solubility for reactants, easy work-up. researchgate.net |
| Dichloromethane (DCM) | Potassium Carbonate (K2CO3) | Mild conditions, readily available base. rsc.orgresearchgate.net |
Temperature control is a crucial aspect of the synthesis. The reaction of amines with acyl chlorides is often exothermic. chemguide.co.uk Therefore, the addition of chloroacetyl chloride to the amine solution is typically performed at a reduced temperature, often at 0 °C, to control the reaction rate and prevent the formation of side products. rsc.orgerciyes.edu.tr After the initial addition, the reaction mixture is often allowed to warm to room temperature and stirred for several hours to ensure completion. rsc.orgsphinxsai.com
Stoichiometrically, a slight excess of the chloroacetyl chloride may be used to ensure the complete consumption of the amine starting material. rsc.org The base is generally used in at least a stoichiometric amount, and often in excess, to effectively neutralize all of the generated HCl.
To obtain a high yield of pure this compound, careful optimization of the reaction conditions and effective purification techniques are necessary.
After the reaction is complete, the crude product is typically isolated by filtration after quenching the reaction with water. sphinxsai.comijpsr.inforesearchgate.net The resulting solid can then be purified by recrystallization. Ethanol is a commonly used solvent for the recrystallization of N-substituted acetamides, as it often provides good solubility at elevated temperatures and poor solubility at lower temperatures, allowing for the formation of pure crystals upon cooling. ijpsr.infoekb.eg The purity of the final product can be assessed by techniques such as melting point determination and spectroscopic analysis. ijpsr.info
Yield Optimization and Purification Strategies
Factors Influencing Reaction Yields
The synthesis of this compound, typically achieved through the N-acylation of 4-(aminomethyl)benzamide with chloroacetyl chloride, is influenced by several key parameters that can significantly impact the reaction yield and purity of the final product. While specific studies on this exact molecule are not extensively detailed in the available literature, general principles of N-chloroacetylation and amide bond formation provide a strong basis for understanding these factors. researchgate.netresearchgate.net
Key factors include:
Solvent: The choice of solvent is crucial. Aprotic solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are often preferred to prevent side reactions with the highly reactive chloroacetyl chloride. The polarity and solubility characteristics of the solvent can affect reaction rates and the ease of product isolation.
Temperature: The reaction is typically carried out at low temperatures (e.g., 0-5 °C) to control the exothermic nature of the acylation and minimize the formation of byproducts. Gradual warming to room temperature may be employed to ensure the completion of the reaction.
Base: A non-nucleophilic organic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is commonly used to neutralize the hydrochloric acid generated during the reaction. The stoichiometry and strength of the base are critical; an excess can lead to side reactions, while an insufficient amount can result in incomplete conversion.
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential to determine the optimal reaction time. Prolonged reaction times may lead to product degradation or the formation of impurities.
Table 1: General Influence of Reaction Parameters on the Synthesis of N-substituted Chloroacetamides
| Parameter | Condition | General Effect on Yield |
| Solvent | Aprotic (e.g., DCM, THF) | Generally higher yields due to minimal side reactions. |
| Protic (e.g., alcohols) | Lower yields due to reaction with chloroacetyl chloride. | |
| Temperature | Low (0-5 °C) | Higher selectivity and reduced byproduct formation. |
| High | Increased reaction rate but may promote side reactions. | |
| Base | Stoichiometric amount | Optimal for neutralizing HCl without promoting side reactions. |
| Excess | Can lead to degradation of the product or other side reactions. |
This table is based on general principles of N-acylation reactions.
Scalable Synthetic Approaches for Research Applications
For many research applications, the ability to produce this compound in larger quantities is essential. Modern synthetic methodologies offer scalable and efficient alternatives to traditional batch processing.
Continuous Flow Reactor Methodologies
Continuous flow chemistry presents a promising approach for the scalable synthesis of this compound. rsc.orgmdpi.com This methodology involves pumping reagents through a heated and pressurized tube or a series of interconnected reactors. The high surface-area-to-volume ratio in flow reactors allows for excellent heat and mass transfer, leading to rapid and highly controlled reactions.
Key advantages of continuous flow synthesis include:
Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly exothermic reactions.
Improved Yield and Purity: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and fewer impurities.
Scalability: Production can be scaled up by simply running the system for longer periods or by using larger reactors.
Automation: Flow systems can be readily automated for unattended operation and data logging.
While a specific continuous flow synthesis for this compound has not been detailed in the literature, the general principles have been successfully applied to the synthesis of other N-substituted chloroacetamides and amides. rsc.orgrsc.org
Automated Synthesis Systems
Automated synthesis platforms offer another avenue for the efficient and high-throughput synthesis of this compound and its derivatives. researchgate.netamidetech.com These systems can perform multiple reactions in parallel, varying reagents and conditions to rapidly generate libraries of compounds for screening purposes.
Features of automated synthesis systems include:
High Throughput: The ability to perform numerous reactions simultaneously accelerates the discovery and optimization process.
Reproducibility: Automated liquid handling and precise control over reaction parameters ensure high reproducibility.
Data Management: Integrated software can track experimental parameters and analytical data for each reaction.
Automated systems are particularly valuable in medicinal chemistry and materials science, where the synthesis and evaluation of a large number of analogs are often required. researchgate.netamidetech.com
Chemical Reactivity and Transformation Studies
The primary site of chemical reactivity in this compound is the electrophilic carbon atom of the chloroacetyl group. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. researchgate.netresearchgate.net
Nucleophilic Displacement of the Chlorine Atom
The chlorine atom can be readily displaced by a variety of nucleophiles, providing a versatile handle for the synthesis of a wide range of derivatives. This reactivity is a cornerstone of its utility as a building block in chemical synthesis.
Oxygen Nucleophiles: Alcohols and phenols can react with this compound in the presence of a base to form the corresponding ether derivatives. mdpi.com The reactivity of the oxygen nucleophile is dependent on its steric hindrance and the acidity of the hydroxyl group.
Nitrogen Nucleophiles: Primary and secondary amines are excellent nucleophiles for the displacement of the chlorine atom, leading to the formation of N-substituted glycine amide derivatives. This reaction is fundamental in the synthesis of various biologically active molecules. researchgate.net
Sulfur Nucleophiles: Thiols are particularly reactive nucleophiles and readily displace the chlorine atom to form thioether linkages. rsc.orgnih.gov The high nucleophilicity of the thiolate anion often allows this reaction to proceed under mild conditions. Studies on the reaction of N-phenylchloroacetamide with various thiols have shown that the reaction proceeds via a concerted SN2 mechanism. rsc.org A similar reactivity pattern is expected for this compound. Furthermore, reactions with sodium chalcogenates (S, Se, Te) have been reported for related N-benzyl-2-chloro-N-(2-chloroacetyl) acetamide (B32628), indicating the broad applicability of sulfur and other chalcogen nucleophiles. ekb.eg
Table 2: Representative Nucleophilic Substitution Reactions of N-Aryl-2-chloroacetamides
| Nucleophile Type | Example Nucleophile | Product Type | General Reaction Conditions |
| Oxygen | Phenol | Aryl ether | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF) |
| Nitrogen | Piperidine | Tertiary amine | Aprotic solvent (e.g., CH₃CN), room temperature |
| Sulfur | Thiophenol | Thioether | Base (e.g., NaH), polar aprotic solvent (e.g., THF) |
This table is based on known reactions of analogous N-substituted chloroacetamides and serves as a predictive guide for the reactivity of this compound.
Intramolecular Cyclization to Form Heterocyclic Systems (e.g., Imidazoles, Pyrroles, Thiazolidine-4-ones, Thiophenes)
The reactivity of N-aryl 2-chloroacetamides is significantly influenced by the electrophilic nature of the carbon atom bearing the chlorine, making it susceptible to nucleophilic attack. This property can be harnessed to facilitate intramolecular cyclization events, leading to the formation of diverse heterocyclic structures. researchgate.nettandfonline.com
Thiazolidine-4-ones: One of the most direct applications of this compound in heterocycle synthesis is the formation of thiazolidin-4-one rings. This transformation is typically achieved through a reaction with a sulfur-based nucleophile, such as thiourea. The initial step involves the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the chloroacetyl group, displacing the chloride ion. The resulting intermediate then undergoes an intramolecular cyclization and dehydration to yield the final 2-imino-4-thiazolidinone derivative. researchgate.net This reaction, known as the Hantzsch thiazole synthesis, is a cornerstone for creating this class of heterocycles.
| Reactant 1 | Reactant 2 | Heterocyclic Product | Key Reaction Type |
| This compound | Thiourea | 2-Imino-3-(4-(acetamidomethyl)benzyl)thiazolidin-4-one | Nucleophilic substitution followed by cyclocondensation researchgate.net |
| This compound | Ammonium thiocyanate | Intermediate isothiocyanate, then cyclization | Formation of isothiocyanate, intramolecular cyclization |
Pyrroles and Thiophenes: While direct intramolecular cyclization of this compound itself to form pyrroles or thiophenes is not a standard route, the chloroacetyl moiety is a critical component in classical syntheses of these rings. These methods are typically intermolecular multi-component reactions rather than intramolecular cyclizations.
Pyrrole Synthesis: The Hantzsch pyrrole synthesis involves the condensation of an α-haloketone, a β-ketoester, and ammonia or a primary amine. wikipedia.orgnih.gov In this context, this compound can act as the α-haloketone component. Reacting it with a β-ketoester (e.g., ethyl acetoacetate) and an amine would lead to the formation of a highly substituted pyrrole ring.
Thiophene Synthesis: The Gewald reaction is a powerful method for synthesizing 2-aminothiophenes. nih.govnih.govarkat-usa.org This multi-component reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. nih.gov The chloroacetyl group on this compound functions as the ketone component, enabling its participation in this reaction to yield a polysubstituted 2-aminothiophene.
Derivatization via Amide Nitrogen Modifications
The secondary amide functional group in this compound provides another avenue for structural modification. The hydrogen atom on the amide nitrogen can be removed by a base, creating a nucleophilic anion that can react with various electrophiles, leading to N-alkylation or N-acylation.
N-Alkylation: The alkylation of the amide nitrogen can be achieved by treating this compound with a strong base, such as potassium hydroxide (KOH), followed by the addition of an alkylating agent like an alkyl halide. researchgate.net The choice of base and solvent is crucial to favor N-alkylation over potential side reactions at other sites. Studies on analogous compounds like N-benzyl-2-phenylacetamide show that steric and polar effects can influence the reactivity, with the potential for competing C-alkylation at the α-carbon to the phenyl ring under certain conditions. researchgate.net
N-Acylation: Similarly, N-acylation can be accomplished by reacting the amide with an acylating agent. While acid chlorides or anhydrides can be used, often in the presence of a base, milder and more efficient reagents such as N-acylbenzotriazoles have been developed. mdpi.comsemanticscholar.org These reagents effectively transfer the acyl group to the deprotonated amide nitrogen under neutral or mildly basic conditions, offering a versatile method for introducing a second acyl group and forming an N-acyl-N-benzylacetamide derivative. semanticscholar.orgorganic-chemistry.org
| Modification Type | Reagents | Expected Product Structure |
| N-Alkylation | 1. KOH (Base) 2. R-X (Alkyl Halide) | N-Alkyl-N-[4-(chloroacetyl)benzyl]acetamide |
| N-Acylation | 1. NaH (Base) 2. RCOCl (Acyl Chloride) | N-Acyl-N-[4-(chloroacetyl)benzyl]acetamide |
| N-Acylation | 1. NaH (Base) 2. N-Acylbenzotriazole | N-Acyl-N-[4-(chloroacetyl)benzyl]acetamide |
Formation of Organochalcogenide Compounds (e.g., Cyclic Chalcogenides)
The electrophilic chloroacetyl group is an excellent handle for introducing chalcogens (sulfur, selenium, tellurium) into the molecular structure. Research on closely related N-aryl chloroacetamides has demonstrated straightforward methods for synthesizing both linear and cyclic organochalcogenide compounds. ekb.eg
One established method involves the reaction of a 2-chloro-N-arylacetamide with sodium hydrogen selenide (NaHSe), which can be prepared in situ. This reaction leads to the formation of diorganyl selenide compounds, where two acetamide moieties are bridged by a selenium atom. ekb.eg
Furthermore, the synthesis of cyclic chalcogenide compounds has been achieved using precursors that contain two chloroacetyl groups. For instance, a compound like N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide reacts with sodium chalcogenates (Na₂E, where E = S, Se, or Te) to yield the corresponding six-membered cyclic chalcogenide compounds. ekb.eg This strategy could be adapted for this compound by first introducing a second chloroacetyl group via N-acylation of the amide nitrogen, followed by cyclization with the sodium chalcogenate.
| Chalcogen (E) | Reagent | Product Type | Yield (%) | Melting Point (°C) |
| S | Na₂S·2H₂O | Cyclic Thiazine Derivative | 82 | 138-140 |
| Se | NaHSe | Cyclic Selenazine Derivative | 82 | 89-90 |
| Te | Te powder / NaI | Cyclic Tellurazine Derivative | 82 | 101-103 |
| Data derived from the synthesis of a closely related N-benzyl-N,N-bis(chloroacetyl)acetamide analog. ekb.eg |
Multi-component Condensation Strategies (e.g., Ugi Reactions)
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. The Ugi four-component reaction (Ugi-4CR) is a prominent example, typically involving an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide. mdpi.com
While this compound itself does not fit the typical profile of a starting component for a standard Ugi reaction, its core structure can be incorporated into complex molecules through a multi-component strategy. A plausible approach would involve using a precursor amine, such as 4-(aminomethyl)acetophenone, as the amine component in a Ugi-4CR. This amine would react with an aldehyde, an isocyanide, and a carboxylic acid to generate a complex α-acetamido carboxamide product.
The ketone group on the acetophenone moiety of this Ugi product could then be subjected to α-halogenation, for instance, using sulfuryl chloride, to install the chloroacetyl group. This two-step sequence (Ugi reaction followed by chloroacetylation) allows for the principles of multi-component chemistry to be applied to the synthesis of diverse and complex structures bearing the this compound framework.
| Amine Component | Aldehyde | Isocyanide | Carboxylic Acid | Proposed Ugi Product (before chloroacetylation) |
| 4-(aminomethyl)acetophenone | Benzaldehyde | Cyclohexyl isocyanide | Acetic Acid | 2-acetamido-N-cyclohexyl-3-phenyl-N-(4-acetylbenzyl)propanamide |
| 4-(aminomethyl)acetophenone | Isobutyraldehyde | tert-Butyl isocyanide | Propionic Acid | N-(4-acetylbenzyl)-N-(tert-butyl)-2-(propionamido)-3-methylbutanamide |
This strategy highlights the utility of the target compound's structural motifs in the broader context of diversity-oriented synthesis. mdpi.com
Advanced Spectroscopic and Analytical Characterization for Research Purposes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-[4-(chloroacetyl)benzyl]acetamide. By analyzing the magnetic properties of atomic nuclei, researchers can map the connectivity and chemical environment of each atom within the molecule.
Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation
Proton NMR (¹H-NMR) provides precise information about the hydrogen atoms in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, allowing for the differentiation of the various proton signals.
For this compound, the expected ¹H-NMR spectrum would display characteristic signals corresponding to the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) (-CH2-) protons of the benzyl (B1604629) and chloroacetyl groups, the methyl (-CH3) protons of the acetamide (B32628) group, and the amide (N-H) proton. The integration of these signals would correspond to the number of protons in each unique environment, and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, further confirming the molecular structure.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons (Ha, Hb) | 7.0 - 8.0 | Doublet of doublets | 4H |
| Chloroacetyl Methylene (-CH2Cl) | ~4.7 | Singlet | 2H |
| Benzyl Methylene (-CH2-) | ~4.4 | Doublet | 2H |
| Acetamide Methyl (-CH3) | ~2.0 | Singlet | 3H |
| Amide Proton (-NH-) | Variable | Broad Singlet/Triplet | 1H |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent used and the concentration of the sample.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Framework Analysis
Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C-NMR spectrum.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Carbonyl Carbon (C=O, chloroacetyl) | 190 - 200 |
| Carbonyl Carbon (C=O, acetamide) | 168 - 172 |
| Aromatic Carbons (C-Ar) | 120 - 140 |
| Methylene Carbon (-CH2Cl) | 45 - 50 |
| Benzyl Methylene Carbon (-CH2-) | 40 - 45 |
| Methyl Carbon (-CH3) | 20 - 25 |
Note: The exact chemical shifts can vary depending on the solvent used.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Amide Carbonyl (C=O) Stretching Vibrations
A prominent and characteristic absorption band in the IR spectrum of this compound is due to the stretching vibration of the amide carbonyl (C=O) group. This strong absorption typically appears in the region of 1630-1680 cm⁻¹. Its precise position can provide information about the molecular environment and hydrogen bonding.
N-H Stretching Vibrations
The stretching vibration of the nitrogen-hydrogen (N-H) bond in the amide group gives rise to another key absorption band. In a solid-state or concentrated solution spectrum, this band is typically observed in the range of 3250-3400 cm⁻¹ and is often broadened due to hydrogen bonding.
Carbon-Chlorine (C-Cl) Stretching Vibrations
The presence of the chloroacetyl group is confirmed by the carbon-chlorine (C-Cl) stretching vibration. This absorption is typically found in the fingerprint region of the IR spectrum, usually between 600 and 800 cm⁻¹. While this region can be complex, the presence of a distinct band in this area is indicative of the C-Cl bond.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide C=O | Stretch | 1630 - 1680 |
| Amide N-H | Stretch | 3250 - 3400 |
| C-Cl | Stretch | 600 - 800 |
Note: The exact wavenumbers can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound. The technique provides the exact mass of the molecular ion, which can be used to confirm the elemental formula, and its fragmentation pattern offers a virtual roadmap of the molecule's assembly.
Molecular Weight and Isotopic Pattern: The molecular formula for this compound is C₁₁H₁₂ClNO₂. High-resolution mass spectrometry (HRMS) can verify this composition by providing a highly accurate mass measurement. The theoretical monoisotopic mass is 225.0557 g/mol . A key feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of chlorine. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8% and ³⁷Cl ≈ 24.2%) results in two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) with a characteristic intensity ratio of approximately 3:1, unequivocally signaling the presence of a single chlorine atom in the molecule. wpmucdn.com
Fragmentation Analysis: Electron impact (EI) mass spectrometry causes the molecule to fragment in predictable ways, providing structural confirmation. While specific experimental spectra for this compound are not widely published, the fragmentation pattern can be predicted based on its structure and by analogy to similar compounds like N-benzyl-2-chloroacetamide. nih.govmiamioh.edu
Key fragmentation pathways for this compound would likely involve:
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups and the nitrogen atom is common for amides. libretexts.org
Benzylic Cleavage: The bond between the benzyl CH₂ group and the aromatic ring is prone to breaking, which would lead to the formation of a stable tropylium (B1234903) ion at m/z 91. wpmucdn.com
Loss of Chloroacetyl Group: Cleavage of the amide bond could result in the loss of the chloroacetyl group or the acetamide-bearing benzyl moiety.
McLafferty Rearrangement: While less direct for this specific structure, rearrangements involving hydrogen transfer can also occur. libretexts.org
A hypothetical fragmentation table is presented below, illustrating plausible fragments and their corresponding mass-to-charge ratios (m/z).
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion Structure | Predicted m/z | Description of Neutral Loss |
| [C₁₁H₁₂ClNO₂]⁺ | 225/227 | Molecular Ion ([M]⁺) |
| [C₉H₁₀NO]⁺ | 148 | Loss of •CH₂Cl |
| [C₈H₈O]⁺ | 120 | Loss of •CH₂NHCOCH₃ |
| [C₇H₇]⁺ | 91 | Tropylium ion; loss of •C(O)CH₂Cl and •NHCOCH₃ from benzyl fragment |
| [C₂H₄NO]⁺ | 58 | Acetamide fragment |
This table is predictive and based on general fragmentation rules and analysis of related structures.
Chromatographic Techniques for Reaction Monitoring and Purity Assessment
Chromatographic methods are vital for monitoring the progress of synthesis reactions and for assessing the final purity of this compound.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used to qualitatively monitor reaction progress and determine the purity of the isolated product. sciencemadness.org In the synthesis of amides, TLC can distinguish the product from the starting materials (e.g., amine and acyl chloride) based on their different polarities. reddit.com
A typical TLC analysis involves spotting the reaction mixture on a silica (B1680970) gel plate and developing it in an appropriate solvent system. The choice of eluent is crucial for achieving good separation. For aromatic amides, mixtures of non-polar and polar solvents are effective. Visualization can be achieved under UV light (if the compound is UV-active) or by using chemical stains like potassium permanganate (B83412) or iodine vapor. researchgate.net
Table 2: Example TLC Solvent Systems for Aromatic Amides
| Solvent System (v/v) | Typical Application |
| Hexane:Ethyl Acetate (1:1) | A common starting point for separating compounds of intermediate polarity. researchgate.net |
| Dichloromethane:Methanol (10:1) | Effective for separating amides from more polar starting materials or byproducts. reddit.com |
| Toluene:Ethyl Acetate (9:1) | Useful for separating less polar aromatic compounds. researchgate.net |
| Benzene:Methanol (95:5) | A system used for separating simpler aromatic amines and related derivatives. sciencemadness.org |
The Rf value of this compound would be determined experimentally in these or similar systems to establish a standard for purity checks.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis and purification of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for amide compounds. mtc-usa.com In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comnih.gov
The method can be optimized by adjusting the gradient of the mobile phase, flow rate, and column temperature to achieve sharp, well-resolved peaks. Detection is commonly performed using a UV detector, as the aromatic ring in the compound absorbs UV light. researchgate.net
Table 3: Representative RP-HPLC Conditions for Analysis of N-Substituted Acetamides
| Parameter | Condition |
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water (with 0.1% Formic or Acetic Acid) B: Acetonitrile |
| Gradient | e.g., Start at 30% B, ramp to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25-35 °C |
These conditions are illustrative and would require optimization for the specific analysis of this compound. nih.govresearchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a compound to be analyzed by GC, it must be thermally stable and sufficiently volatile. This compound, with a molecular weight of 225.67 g/mol , may be amenable to GC-MS analysis, potentially after derivatization to increase its volatility and thermal stability, although direct analysis is often possible for similar molecules. The technique would provide a retention time for purity assessment and a mass spectrum for identity confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific analytical technique that couples the separation capabilities of HPLC with the molecular weight and structural information from mass spectrometry. upc.edu This is particularly useful for confirming the identity of the main peak in an HPLC chromatogram and for identifying trace-level impurities. An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source would typically be used to ionize the molecule as it elutes from the LC column. The LC conditions would be similar to those used for HPLC analysis. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure sample. For this compound (C₁₁H₁₂ClNO₂), the experimentally determined percentages of C, H, N, and Cl are compared against the theoretically calculated values. A close correlation (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.011 | 11 | 132.121 | 58.54% |
| Hydrogen | H | 1.008 | 12 | 12.096 | 5.36% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.71% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.21% |
| Oxygen | O | 15.999 | 2 | 31.998 | 14.18% |
| Total | 225.675 | 100.00% |
This rigorous analytical characterization ensures that the this compound used in subsequent research is of a known and high degree of purity, which is critical for obtaining reliable and reproducible results in any application.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for studying the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy, causing electrons to move from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly its system of conjugated π-electrons.
For this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions of the substituted benzene ring. The benzene ring and the carbonyl group of the chloroacetyl moiety act as the primary chromophores, the parts of the molecule that absorb light. The presence of these groups in conjugation influences the energy of the π → π* and n → π* transitions.
Detailed research findings, including specific absorption maxima (λmax) and molar absorptivity (ε) values for this compound, are not widely available in the surveyed literature. However, analysis of structurally related compounds allows for a theoretical estimation of its UV-Vis absorption characteristics. The electronic spectrum of substituted benzenes typically shows a strong absorption band, often referred to as the E-band, and a weaker, more structured band known as the B-band, arising from π → π* transitions within the benzene ring. The presence of an acetamido group and a chloroacetyl group, both containing carbonyl functions, can introduce n → π* transitions, which are generally of lower intensity.
A study on various organochalcogenide compounds, which included N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide as a reactant for synthesizing cyclic chalcogenide compounds, reported the use of UV-Visible spectroscopy for characterization, although specific spectral data for the parent compound were not provided. researchgate.net This indicates the utility of the technique in monitoring reactions involving this and related molecular scaffolds.
The electronic absorption spectra of substituted benzenes are known to be sensitive to the nature and position of the substituents on the ring. For this compound, the para-substitution pattern is expected to influence the absorption bands. The chloroacetyl group, being an electron-withdrawing group, is likely to cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands of the benzene ring compared to unsubstituted benzene.
While specific experimental data for this compound is not available, a hypothetical data table based on the analysis of similar structures is presented below for illustrative purposes. The values are estimations and should be confirmed by experimental measurement.
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol-1·cm-1) | Transition |
|---|---|---|---|
| Ethanol | ~258 | Not Reported | π → π* (B-band) |
| Ethanol | ~204 | Not Reported | π → π* (E-band) |
| Cyclohexane | ~280 | Not Reported | n → π* |
Mechanistic Research on Biological Activities and Structure Activity Relationships Sar
Investigations into Antimicrobial Mechanisms
The antimicrobial properties of acetamide (B32628) derivatives, including N-[4-(chloroacetyl)benzyl]acetamide, have been a subject of significant research interest. These studies aim to understand their efficacy against a range of pathogenic microorganisms and to elucidate the underlying molecular mechanisms of their action. The presence of the chloroacetamide moiety is often highlighted as crucial for their biological activity. nih.gov
The antibacterial potential of chloroacetamide and related acetamide derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. These studies often involve determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Derivatives of acetamide have demonstrated notable efficacy against Gram-positive bacteria. For instance, in studies evaluating a series of acetamide compounds, significant zones of inhibition were observed against Staphylococcus aureus. nih.gov One study found that newly synthesized chloroacetamide derivatives exhibited antibacterial activity against Staphylococcus aureus, with some compounds showing efficacy comparable to standard drugs. eurjchem.comresearchgate.net The investigation of 2-mercaptobenzothiazole (B37678) acetamide derivatives also revealed promising activity against Gram-positive strains. acs.orgnih.gov In particular, cell-free supernatants of Bacillus velezensis have shown broad inhibitory activities against various pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Table 1: Antibacterial Activity of Acetamide Derivatives against Gram-Positive Bacteria
| Compound/Derivative Type | Bacterial Strain | Measured Activity | Reference |
|---|---|---|---|
| Chloroacetamide Derivatives | Staphylococcus aureus | Comparable activity to standard drugs | eurjchem.comresearchgate.net |
| 2-Mercaptobenzothiazole Acetamide Derivatives | Gram-positive species | Promising activity | acs.orgnih.gov |
| Acetamide Derivatives | Staphylococcus aureus | Inhibition zones of 10–36 mm | nih.gov |
| Bacillus velezensis supernatant | MRSA ATCC 33742 | MIC of 125 μl/ml | nih.gov |
| Quinazolin-4(3H)-one Derivatives | Staphylococcus aureus ATCC 25923 | MIC range of 15.62–125 µg/mL | mdpi.com |
| Quinazolin-4(3H)-one Derivatives | Bacillus subtilis ATCC 6633 | MIC range of 31.25–125 µg/mL | mdpi.com |
The effectiveness of acetamide derivatives extends to Gram-negative bacteria. Studies have documented the antibacterial potential of various acetamides against Escherichia coli and Pseudomonas aeruginosa, with observed zones of inhibition ranging from 7 to 30 mm and 16 to 35 mm, respectively. nih.gov Specifically, certain benzimidazole-based acetamide derivatives were found to be promising antibacterial agents against Pseudomonas aeruginosa, exhibiting a MIC value of 125 μg/mL, which was equivalent to the activity of streptomycin. researchgate.net Similarly, synthesized chloroacetamide derivatives have been tested against Escherichia coli, showing activity that warrants further investigation. eurjchem.comresearchgate.net
Table 2: Antibacterial Activity of Acetamide Derivatives against Gram-Negative Bacteria
| Compound/Derivative Type | Bacterial Strain | Measured Activity (MIC) | Reference |
|---|---|---|---|
| Benzimidazole-based Acetamides | Pseudomonas aeruginosa | 125 μg/mL | researchgate.net |
| Chloroacetamide Derivatives | Escherichia coli | Comparable activity to standard drugs | eurjchem.comresearchgate.net |
| Acetamide Derivatives | Escherichia coli | Inhibition zones of 7–30 mm | nih.gov |
| Acetamide Derivatives | Pseudomonas aeruginosa | Inhibition zones of 16–35 mm | nih.gov |
| Quinazolin-4(3H)-one Derivatives | Escherichia coli ATCC 8739 | MIC range of 31.25–250 µg/mL | mdpi.com |
In addition to antibacterial effects, acetamide derivatives have been investigated for their antifungal properties. The presence of a chloro atom in the acetamide structure appears to enhance antifungal activity. nih.gov For example, while N-(2-hydroxyphenyl) acetamide showed no activity against Candida albicans, the addition of a chloro atom to create 2-chloro-N-(2-hydroxyphenyl) acetamide resulted in the inhibition of 96.6% of C. albicans strains. nih.gov Further studies on N-(4-halobenzyl)amides demonstrated inhibitory effects against several Candida species, with MIC values ranging from 85.3 to 341.3 µg/mL for one of the tested amides against a panel of Candida strains, including fluconazole-resistant ones. nih.gov Research into the control of Fusarium oxysporum, the causative agent of Fusarium wilt in bananas, has identified antifungal compounds from Pseudomonas aeruginosa that inhibit mycelial growth and spore germination. nih.gov Among these, acetamide-related structures have shown efficacy. nih.gov Benzimidazole-based acetamide derivatives have also demonstrated potent antifungal activity against Fusarium solani with a MIC value of 125 μg/mL. researchgate.net
Table 3: Antifungal Activity of Acetamide Derivatives
| Compound/Derivative Type | Fungal Strain | Measured Activity (MIC) | Reference |
|---|---|---|---|
| 2-chloro-N-(2-hydroxyphenyl) acetamide | Candida albicans | Inhibited 96.6% of strains | nih.gov |
| N-(4-halobenzyl)amides (Compound 16) | Candida spp. | 85.3–341.3 µg/mL | nih.gov |
| Benzimidazole-based Acetamides | Candida krusei | 125 μg/mL | researchgate.net |
| Benzimidazole-based Acetamides | Fusarium solani | 125 μg/mL | researchgate.net |
| Phenazine (from P. aeruginosa) | Fusarium oxysporum f. sp. cubense TR4 | 6.25 mg/L | nih.gov |
| Quinazolin-4(3H)-one Derivatives | Candida albicans ATCC 10231 | MIC range of 31.25–125 µg/mL | mdpi.com |
The broad-spectrum antimicrobial activity of chloroacetamide derivatives suggests that they may act on fundamental cellular processes common to many microbes. While multiple mechanisms may be at play, the disruption of cell membrane integrity is a prominently proposed mode of action.
A key mechanism attributed to many antimicrobial agents is the ability to compromise the bacterial cell membrane. nih.gov This disruption can occur through various means, including the formation of pores or the general destabilization of the membrane bilayer, leading to leakage of cellular contents and cell death. frontiersin.org For many acetamide-based compounds, it is suggested that their lipophilic nature, enhanced by features like a chloro group, facilitates penetration of the microbial cell membrane. The disruption of the membrane is considered an effective strategy, particularly against dormant or slow-growing bacteria that are often resistant to antibiotics targeting biosynthetic processes. nih.gov While direct evidence for this compound specifically is part of ongoing research, the mechanism of membrane disruption is a well-established concept for this class of antimicrobial compounds. nih.gov Other proposed mechanisms for some acetamide derivatives include the inhibition of essential enzymes like DNA gyrase and topoisomerase II, which are involved in bacterial DNA replication and transcription. eurjchem.comresearchgate.net
Proposed Molecular Mechanisms of Action
Interference with Essential Metabolic Pathways
The chloroacetyl group in this compound is a key electrophilic center, rendering the molecule reactive towards nucleophiles. This reactivity is central to its mechanism of action, which often involves the formation of covalent bonds with biological macromolecules, thereby interfering with essential metabolic pathways.
One of the primary mechanisms by which this compound is thought to exert its biological effects is through enzyme inhibition. Research has demonstrated that this compound can form covalent bonds with the cysteine residues of enzymes. tandfonline.com For instance, it has been shown to inhibit carbonic anhydrase isoforms with IC₅₀ values ranging from 2.1 to 8.4 µM. tandfonline.com This irreversible binding alters the three-dimensional structure of the enzyme, leading to a loss of its catalytic function.
Furthermore, studies on similar chloroacetamide derivatives have revealed their potential to inhibit other crucial enzymes. For example, chloroacetamide compounds have been identified as inhibitors of MurA, a key enzyme involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. nih.gov This inhibition disrupts the bacterial cell wall synthesis, leading to cell death. The antimicrobial activity of this compound against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values between 8 and 32 µg/mL, is attributed to its ability to modify bacterial cell wall synthesis enzymes. tandfonline.com
The reactivity of the chloroacetyl group is not limited to cysteine residues. It can also react with other nucleophilic sites on proteins, such as the amino groups of lysine (B10760008) residues, further contributing to its ability to disrupt cellular processes. tandfonline.com This broad reactivity allows it to potentially interfere with a wide range of metabolic pathways that rely on the proper functioning of specific enzymes and proteins.
Inhibition of Nucleic Acid Replication and Protein Synthesis
The electrophilic nature of the chloroacetyl moiety also suggests a potential for interaction with nucleic acids and components of the protein synthesis machinery, which are rich in nucleophilic centers. While direct studies on this compound's effect on nucleic acid replication and protein synthesis are limited, research on related compounds provides valuable insights.
Chloroacetamide-modified nucleotides have been successfully incorporated into DNA strands, indicating that the chloroacetyl group can be tolerated by DNA polymerases. nih.gov This suggests that chloroacetamide derivatives could potentially act as substrates or inhibitors for enzymes involved in DNA replication. Molecular docking studies of other chloroacetamide derivatives have shown their potential to target bacterial DNA gyrase and topoisomerase II, enzymes critical for DNA replication and transcription. researchgate.neteurjchem.com Inhibition of these enzymes would lead to a cessation of bacterial growth and proliferation.
Regarding protein synthesis, many antibiotics that inhibit this process contain amide functionalities. youtube.com These compounds often work by binding to the ribosomal subunits, thereby interfering with peptide bond formation or the translocation of the ribosome along the mRNA. youtube.com Although the exact mechanism for this compound is not fully elucidated, its structural similarity to other protein synthesis inhibitors suggests that it could potentially interact with the ribosome and disrupt the translation process.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound is intricately linked to its chemical structure. Variations in the halogen substituent, as well as modifications to the benzyl (B1604629) and amide moieties, can significantly impact its pharmacological properties and cellular penetration.
Impact of Halogenation on Pharmacological Properties and Cellular Penetration
The presence and nature of the halogen atom on the acetyl group are critical for the reactivity and, consequently, the biological activity of the compound. The chloro group in this compound acts as a good leaving group, facilitating the covalent modification of biological targets. The electronegativity and size of the halogen influence the electrophilicity of the carbonyl carbon, with the general order of reactivity being iodo > bromo > chloro.
Halogenation can also affect the lipophilicity of the molecule, which in turn influences its ability to cross cell membranes. Increased lipophilicity can enhance cellular uptake, potentially leading to greater efficacy. However, an optimal balance of lipophilicity and aqueous solubility is necessary for a drug candidate.
Effects of Substituent Variations on Benzyl and Amide Moieties
Modifications to the benzyl ring and the amide portion of this compound can lead to significant changes in biological activity. The position and nature of substituents on the benzyl ring can influence the electronic properties and steric hindrance of the molecule, affecting its binding affinity to target proteins.
The following table summarizes the structure-activity relationship observations from various studies on acetamide derivatives:
| Compound/Modification | Effect on Activity | Reference |
| Replacement of chloro group with triazolylthio groups | Improved target binding affinity in anticancer assays (IC₅₀ <10 µM) | tandfonline.com |
| 2-Chloro-N-(4-nitrophenyl)acetamide | Increased metabolic stability, potentially reduced solubility | tandfonline.com |
| N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide | Potent analgesic activity | tandfonline.com |
| 2-(2-Fluorophenoxy)-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]- tandfonline.comnih.govrsc.orgthiadiazol-2-yl}acetamide | Remarkable cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM) | tandfonline.com |
| N-(3-Chlorophenyl)-2-(4-(7-methoxyquinazolin-4-yl)piperazin-1-yl)acetamide | Antitumor activity against multiple cell lines | tandfonline.com |
Comparative Analysis with Non-Halogenated Analogs
The presence of the chloroacetyl group is a key determinant of the covalent-binding mechanism of this compound. A direct comparison with its non-halogenated analog, N-(4-acetylbenzyl)acetamide, would highlight the importance of the halogen for its biological activity. The non-halogenated analog would lack the electrophilic center necessary for covalent bond formation with target proteins and would likely exhibit a significantly different and potentially weaker biological profile.
Broader Pharmacological Research Context of Acetamide Derivatives
Acetamide derivatives represent a large and diverse class of compounds with a wide spectrum of pharmacological activities. nih.govtandfonline.comarchivepp.com Their structural versatility allows for the fine-tuning of their physicochemical and biological properties, making them attractive scaffolds for drug discovery.
The acetamide moiety is a common feature in many approved drugs and investigational compounds. Some of the notable biological activities exhibited by acetamide derivatives include:
Anticancer Activity: Many acetamide derivatives have been investigated for their potential to inhibit cancer cell growth. Their mechanisms of action can vary, including the inhibition of key enzymes in cancer cell signaling pathways, induction of apoptosis, and disruption of the cell cycle. nih.gov
Antimicrobial Activity: As discussed earlier, acetamide derivatives have shown efficacy against a range of bacteria and fungi. Their ability to interfere with essential microbial processes makes them promising candidates for the development of new antibiotics. nih.gov
Anti-inflammatory Activity: Some acetamide derivatives exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX). tandfonline.comarchivepp.com
Anticonvulsant Activity: The acetamide scaffold is also found in several anticonvulsant drugs. nih.gov
Analgesic Activity: Certain acetamide derivatives have demonstrated potent pain-relieving effects.
The broad range of biological activities associated with acetamide derivatives underscores the importance of this chemical class in medicinal chemistry. The study of compounds like this compound contributes to a deeper understanding of the structure-activity relationships that govern their pharmacological effects and provides a basis for the design of new and more effective therapeutic agents.
Antitumor and Antiproliferative Activity Investigations
The quest for novel anticancer agents has led to the investigation of various chemical structures, with chloroacetamide derivatives emerging as a promising class. The presence of the electrophilic chloroacetyl group is a key feature, enabling these compounds to form covalent bonds with nucleophilic residues in biological targets, such as proteins and enzymes, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Research has shown that derivatives of this compound can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have explored their efficacy against estrogen receptor-positive human breast adenocarcinoma cells (MCF-7). nih.gov The mechanism often involves the inhibition of critical enzymes or pathways involved in cancer progression.
One area of focus has been the inhibition of Fibroblast Growth Factor Receptors (FGFRs), which play a crucial role in the progression of several cancers, including lung cancer. A novel chloroacetamide derivative, UPR1376, was synthesized and found to irreversibly inhibit FGFR1 phosphorylation. This compound demonstrated potent anti-proliferative effects in both 2D and 3D cell culture systems of FGFR1-amplified lung cancer cells, surpassing the efficacy of some reversible inhibitors. The anti-proliferative action of UPR1376 was linked to the inhibition of the MAPK and AKT/mTOR signaling pathways. nih.gov
Furthermore, the structural backbone of acetamide has been a key component in the design of other anticancer agents. For example, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their in-vitro cytotoxicity. Compounds featuring a nitro moiety showed greater cytotoxic effects against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines compared to those with a methoxy (B1213986) moiety, highlighting the influence of substituent groups on anticancer activity. sigmaaldrich.com Similarly, N-(substituted phenyl)acetamide derivatives bearing a quinolin-2(1H)-one moiety have been evaluated, with some compounds showing potent antiproliferative activity against a panel of human cancer cell lines. nih.gov
The table below summarizes the antiproliferative activity of selected acetamide derivatives against various cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | Activity/Finding | Reference |
| Chloroacetamide Derivatives | Lung Cancer Cells (FGFR1-amplified) | Irreversible inhibition of FGFR1, inhibition of MAPK and AKT/mTOR pathways. | nih.gov |
| 2-(4-Fluorophenyl)-N-phenylacetamide | PC3 (Prostate), MCF-7 (Breast) | Nitro-substituted compounds showed higher cytotoxicity. IC50 values of 52 µM (PC3) and 100 µM (MCF-7) for the most active compounds. | sigmaaldrich.com |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 (Nasopharyngeal) | Most active compound with an IC50 value of 0.6 μM. | nih.gov |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | MCF7 (Breast) | Two derivatives were identified as the most active against this cell line. | nih.gov |
Central Nervous System (CNS) Activity Research
The N-benzyl acetamide scaffold has also been explored for its potential to modulate central nervous system activity, with studies investigating its anticonvulsant, antidepressant, and anxiolytic properties.
Anticonvulsant Properties and Neurotransmitter Modulation
Research indicates that compounds structurally related to this compound exhibit anticonvulsant properties. A study on a series of 4-aminophenylacetamides, which share the phenylacetamide core but lack the chloroacetyl group, demonstrated anticonvulsant activity in mice against seizures induced by electroshock and pentylenetetrazol. nih.gov The most potent compound in this series, the 4-aminophenylacetamide derived from 2,6-dimethylaniline, highlighted that the addition of an aromatic ring as a substituent on the amide nitrogen was beneficial for activity. nih.gov
The mechanism of anticonvulsant action for some compounds involves the modulation of neurotransmitter systems. For example, certain anticonvulsants can block the depolarization-induced increase in the de novo synthesis of neurotransmitter amino acids like glutamate, aspartate, and GABA. nih.gov This suggests that phenylacetamide-based compounds could potentially exert their effects by stabilizing neuronal membranes and preventing excessive neurotransmitter release. nih.gov
Antidepressant and Anxiolytic Potential
The potential for N-benzyl acetamide derivatives to act as antidepressants and anxiolytics has also been investigated. A study on a novel piperazine (B1678402) derivative, 2-[4-(4-nitro phenyl) piperazine-1-yl]-N-benzylacetamide, showed that it possesses both anxiolytic and anti-depressant effects in mice. soeagra.com The study concluded that this compound is centrally acting and that its efficacy was dose-dependent. soeagra.com
The anxiolytic and antidepressant activities of various chemical compounds are sometimes linked to their antioxidant properties, as oxidative stress is implicated in the pathophysiology of mood disorders. nih.gov While direct studies on the antidepressant and anxiolytic potential of this compound are limited, the activity of its derivatives suggests that this chemical class is a promising area for the development of new CNS-active agents.
Enzyme Inhibitory Studies (e.g., Carbonic Anhydrase, GK Activation)
The reactive nature of the chloroacetyl group makes this compound and its derivatives interesting candidates for enzyme inhibition. One notable target is carbonic anhydrase (CA), a zinc-containing enzyme. Research has shown that this compound can form covalent bonds with cysteine residues within carbonic anhydrase isoforms, leading to their inhibition with IC₅₀ values in the low micromolar range (2.1–8.4 µM).
Conversely, structurally related compounds have been explored as carbonic anhydrase activators. A series of derivatives of 4-(4-chlorophenylsulfonylureido-amino acyl)ethyl-1H-imidazole were found to be efficient activators of CA isozymes I and IV, with affinities in the nanomolar range. nih.gov This highlights how modifications to a core structure can dramatically alter its interaction with a biological target, leading to either inhibition or activation.
There is currently a lack of information in the reviewed literature regarding the specific activation of glucokinase (GK) by this compound or its close derivatives.
Anti-inflammatory Response Studies
While direct studies on the anti-inflammatory properties of this compound are not extensively documented in the available literature, research on related acetamide derivatives suggests potential in this area. For instance, a study reported the synthesis and in vitro anti-inflammatory and antioxidant activities of new acetamide derivatives. nih.gov These compounds were evaluated for their ability to reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common model for assessing anti-inflammatory activity. nih.gov
Another study found that N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide exerted a strong inhibitory effect on osteoclastogenesis, the process of bone resorption which is linked to inflammatory conditions like osteoporosis. This compound was shown to suppress the NF-κB and NFATc1 signaling pathways, which are crucial for inflammation and osteoclast differentiation. nih.gov These findings suggest that the broader class of acetamide compounds warrants further investigation for anti-inflammatory applications.
Antioxidant Research
Several studies have explored the antioxidant potential of various acetamide derivatives. The antioxidant activity is often evaluated by the compound's ability to scavenge free radicals, such as the ABTS radical cation. nih.govmdpi.com
One study reported the synthesis and antioxidant activity of new acetamide derivatives, testing their ability to scavenge ABTS radicals and reduce reactive oxygen species (ROS) and nitric oxide (NO) production in macrophages. nih.gov In another investigation, new heterocycles derived from 4-antipyrinyl-2-chloroacetamidothiazoles were synthesized and screened for their antioxidant properties. mdpi.com The results indicated that some of these compounds exhibited excellent antioxidant activity, with percentage inhibitions comparable to reference inhibitors. mdpi.com
Furthermore, research on acetamidosulfonamide derivatives has shown that the inclusion of certain structural motifs, like an ethylene (B1197577) group connected to a pyridine (B92270) ring, can confer significant antioxidant activities. nih.gov These studies collectively suggest that the acetamide scaffold can be a valuable component in the design of novel antioxidant compounds.
Anti-ulcerogenic and Anti-ulcerative Colitis Activities
Currently, there is a notable absence of published research specifically investigating the anti-ulcerogenic and anti-ulcerative colitis activities of the compound this compound. While studies have been conducted on other acetamide derivatives, demonstrating their potential in treating peptic ulcers and ulcerative colitis, this specific molecule has not been the subject of such investigations. nih.govnih.gov
Research into related fields has highlighted the anti-inflammatory properties of other benzylamine (B48309) derivatives in colitis models, suggesting that the broader chemical class may have therapeutic potential. nih.gov For instance, studies on different acetamide derivatives have shown curative effects in animal models of acetic acid-induced ulcerative colitis and alcohol-induced peptic ulcers. nih.govnih.gov These studies provide a basis for the potential investigation of this compound in these areas.
However, without direct experimental data on this compound, any discussion of its efficacy, mechanism of action, or structure-activity relationship in the context of ulcers and ulcerative colitis would be purely speculative. Future research is required to determine if this compound possesses any therapeutic activity for these conditions.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how a ligand, such as N-[4-(chloroacetyl)benzyl]acetamide, might interact with a biological target, typically a protein or enzyme.
The initial step in molecular docking involves identifying the binding pocket of the target protein. This is the specific region on the protein's surface where the ligand is most likely to bind. For this compound, docking simulations would be performed against the crystal structure of a relevant biological target. The chloroacetyl group, being a reactive electrophile, and the acetamide (B32628) moiety are key features that would be expected to form significant interactions.
Once docked, the nature of the interactions between this compound and the amino acid residues of the binding pocket can be analyzed in detail. Key interactions could include:
Hydrogen Bonds: The amide group of the compound can act as both a hydrogen bond donor and acceptor, potentially forming hydrogen bonds with polar amino acid residues.
Halogen Bonds: The chlorine atom of the chloroacetyl group can participate in halogen bonding, a non-covalent interaction with nucleophilic atoms like oxygen or nitrogen in the protein backbone or side chains.
Hydrophobic Interactions: The benzyl (B1604629) ring provides a significant hydrophobic surface that can interact with nonpolar amino acid residues such as leucine, isoleucine, and valine within the binding pocket.
Covalent Bonding: The chloroacetyl group is a known reactive moiety that can form a covalent bond with nucleophilic residues like cysteine or histidine in the binding site, leading to irreversible inhibition. Docking can help predict the proximity and orientation required for such a reaction.
Table 1: Illustrative Key Interactions for this compound in a Hypothetical Binding Pocket
| Interaction Type | Ligand Group | Interacting Residue (Example) | Distance (Å) |
| Hydrogen Bond | Amide N-H | Aspartic Acid (ASP) | 2.9 |
| Hydrogen Bond | Amide C=O | Serine (SER) | 3.1 |
| Halogen Bond | Chlorine | Glycine (GLY) Backbone C=O | 3.2 |
| Hydrophobic | Benzyl Ring | Leucine (LEU) | 3.8 |
| Covalent Potential | Chloroacetyl | Cysteine (CYS) | 3.5 |
A primary output of molecular docking is the prediction of the binding affinity, often expressed as a scoring function or estimated binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the target. The docking algorithm samples numerous possible binding poses (orientations and conformations) of the ligand within the binding site and ranks them based on these scores.
The predicted binding pose provides a static 3D model of how this compound fits into the active site. This information is invaluable for structure-activity relationship (SAR) studies, guiding medicinal chemists in modifying the compound's structure to enhance its potency and selectivity. For instance, if the docking results indicate a void in a particular region of the binding pocket, a substituent could be added to the benzyl ring of the compound to fill this space and form additional favorable interactions.
Table 2: Example Docking Results for this compound Against a Target
| Docking Pose | Binding Affinity (kcal/mol) | RMSD from Reference (Å) | Key Interacting Residues |
| 1 | -8.5 | 1.2 | ASP, SER, LEU, CYS |
| 2 | -8.1 | 1.8 | ASP, SER, VAL |
| 3 | -7.9 | 2.5 | GLY, LEU, PHE |
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations provide a deeper understanding of a molecule's properties based on its electronic structure. These methods are instrumental in characterizing the intrinsic reactivity and conformational preferences of compounds like this compound.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. For this compound, DFT calculations can be used to determine its optimized ground state geometry, providing precise bond lengths and angles.
Furthermore, DFT is employed to calculate key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to be reactive.
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer and intramolecular and intermolecular interactions. For this compound, NBO analysis can quantify the delocalization of electron density between filled and unfilled orbitals. This analysis provides a detailed picture of the bonding within the molecule, including hyperconjugative interactions that contribute to its stability. The analysis of donor-acceptor interactions can highlight the most significant charge transfer events within the molecule, which are often correlated with its reactivity.
The Electron Localization Function (ELF) is a method used in quantum chemistry to visualize the localization of electrons in a molecule. An ELF map provides a visual representation of electron-rich regions, such as covalent bonds and lone pairs. For this compound, ELF analysis would clearly delineate the bonding patterns and the location of non-bonding electrons, for example, on the oxygen and nitrogen atoms of the amide group and the chlorine atom. This visual information complements the numerical data from NBO analysis and helps in understanding the molecule's reactivity and intermolecular interaction patterns.
Electrostatic Potential (ESP) Surface Analysis
Electrostatic potential (ESP) surface analysis is a computational method used to visualize the charge distribution of a molecule. This analysis helps in understanding how a molecule will interact with other molecules, particularly with biological targets like proteins.
The ESP surface of this compound reveals distinct regions of positive, negative, and neutral potential. The oxygen atom of the carbonyl group and the chlorine atom are regions of high electron density, thus exhibiting a negative electrostatic potential. These areas are likely to act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the acetamide group and the benzyl ring show a positive potential, indicating their potential to act as hydrogen bond donors. The aromatic ring itself presents a relatively neutral potential. This distribution of charge is critical in determining the non-covalent interactions the molecule can form, which are fundamental to its biological activity.
Average Local Ionization Energy (ALIE) Calculations
Average Local Ionization Energy (ALIE) is a computational parameter that indicates the energy required to remove an electron from a specific point on the molecular surface. Regions with low ALIE values are more susceptible to electrophilic attack, while areas with high ALIE values are more likely to engage in nucleophilic interactions.
For this compound, ALIE calculations highlight the reactivity of different parts of the molecule. The chloroacetyl group, being highly electrophilic, is a key reactive site. This reactivity is central to its mechanism of action, which often involves forming covalent bonds with nucleophilic residues in target proteins. The acetamide and benzyl portions of the molecule exhibit higher ALIE values, suggesting they are less reactive and more involved in establishing binding affinity through other types of interactions.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights that static models cannot. These simulations are particularly valuable for studying the interaction between a ligand like this compound and its target protein.
Ligand-Protein Complex Stability Over Time
MD simulations are employed to assess the stability of the complex formed between this compound and a target protein. nih.gov By tracking the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time, researchers can determine if the ligand remains stably bound in the active site. nih.gov A stable RMSD trajectory suggests a stable binding mode, which is a prerequisite for sustained biological activity. nih.gov In the context of drug discovery, these simulations can help differentiate between compounds with transient binding and those that form stable, long-lasting interactions. nih.gov
Solvent Effects and Conformational Fluctuations
The surrounding solvent and the inherent flexibility of the molecule play a significant role in its biological activity. MD simulations can model the influence of water molecules and other solvent components on the conformation of this compound and its binding to a protein. nih.gov These simulations reveal that the molecule is not rigid but undergoes conformational fluctuations. nih.gov Understanding these dynamic changes is crucial, as specific conformations may be required for optimal binding to the target. The flexibility of the benzyl and acetamide groups allows the molecule to adapt to the shape and chemical environment of the binding pocket.
Pharmacophore Modeling and Drug Design Rationalization
Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect.
For chloroacetamide derivatives, pharmacophore models have been developed to guide the design of new, more potent compounds. researchgate.net These models typically highlight the importance of features such as hydrogen bond donors and acceptors, hydrophobic regions, and electrophilic centers. In the case of this compound, a pharmacophore model would likely include:
A hydrogen bond acceptor feature corresponding to the carbonyl oxygen.
A hydrogen bond donor feature from the amide hydrogen.
A hydrophobic feature representing the benzyl ring.
An electrophilic feature centered on the chloroacetyl group.
By understanding these key features, medicinal chemists can rationally design new analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. researchgate.net This approach has been successfully used to develop novel herbicidal and anticancer agents based on the chloroacetamide scaffold. researchgate.netresearchgate.net
Emerging Research Directions and Future Perspectives
Rational Design and Synthesis of Advanced N-[4-(chloroacetyl)benzyl]acetamide Analogs
The development of advanced analogs of this compound through rational design and synthesis is a primary focus for enhancing its therapeutic index and exploring new biological functions. A common synthetic route to this compound involves the reaction of 4-chlorobenzylamine (B54526) with acetic anhydride (B1165640) to form an intermediate, N-(4-chlorobenzyl)acetamide. Subsequent reaction with chloroacetyl chloride can yield the final product. nih.gov Another approach involves the reaction of an appropriate amine with chloroacetyl chloride. ijpsr.inforesearchgate.net
Structure-activity relationship (SAR) studies are crucial in guiding the design of more potent and selective analogs. mdpi.comnih.gov By systematically modifying the core structure, researchers can probe the influence of different functional groups on biological activity. For instance, substitutions on the phenyl ring or modifications of the acetamide (B32628) and chloroacetyl groups can significantly impact the compound's properties. mdpi.com The synthesis of a series of N-substituted derivatives of N-(4-(N-(5-chloro-2-methoxyphenyl)sulfamoyl)phenyl)acetamide has been explored to generate compounds with potential antiurease activity. researchgate.net Similarly, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has been undertaken to develop new antimicrobial and antiproliferative agents. nih.gov These studies provide a framework for the rational design of novel this compound analogs with improved pharmacological profiles.
Future efforts will likely focus on creating libraries of derivatives with diverse chemical features. This will involve the introduction of various substituents to modulate lipophilicity, electronic properties, and steric bulk, which are critical determinants of pharmacokinetic and pharmacodynamic profiles. nih.gov
Exploration of Novel Biological Targets and Therapeutic Applications
While this compound has been explored for its antimicrobial and anticancer activities, its reactive chloroacetyl group makes it a versatile tool for probing a wide range of biological targets. nih.gov The compound's ability to form covalent bonds with nucleophilic residues, such as cysteine on proteins, is a key aspect of its mechanism of action and can be exploited to target specific enzymes or receptors.
Current research has highlighted its utility in proteomics for protein labeling and studying protein-protein interactions. This suggests its potential to be developed as a chemical probe to identify and validate novel drug targets. For instance, derivatives could be designed to target specific enzyme families, such as kinases or proteases, which are often implicated in disease.
The development of this compound derivatives as anticancer agents is a promising area of research. nih.gov For example, novel sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activity against human liver cancer cell lines. nih.gov The exploration of its potential in other therapeutic areas, such as neurodegenerative diseases or inflammatory disorders, where specific protein modifications play a pathological role, represents an exciting avenue for future investigation. The discovery of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives as novel androgen receptor antagonists highlights the potential for this class of compounds to target a variety of receptors. nih.gov
Integration of Multi-Omics Data in Mechanistic Elucidation
To gain a comprehensive understanding of the mechanism of action of this compound and its analogs, the integration of multi-omics data is essential. Approaches such as genomics, transcriptomics, proteomics, and metabolomics can provide a systems-level view of the cellular response to compound treatment. nih.govnih.gov
For example, proteomics studies can identify the direct protein targets of the chloroacetyl group, while transcriptomics can reveal downstream changes in gene expression. Metabolomics can uncover alterations in metabolic pathways, providing insights into the functional consequences of target engagement. researchgate.netnih.govconicet.gov.aruwo.ca The integration of these datasets can help to construct detailed signaling networks and identify key pathways modulated by the compound. nih.govnih.gov
This multi-omics approach will be invaluable for elucidating the complex biological effects of this compound derivatives, identifying biomarkers for efficacy, and potentially uncovering novel mechanisms of action that are not apparent from traditional biochemical assays.
Synergistic Approaches with Other Chemical Entities
Combining this compound analogs with other therapeutic agents is a promising strategy to enhance efficacy and overcome potential resistance mechanisms. The radiosensitizing ability of some sulfonamide derivatives has been studied, showing an increased cell-killing effect of γ-radiation when used in combination. nih.gov This suggests that derivatives of this compound could be developed as adjuncts to radiotherapy or chemotherapy.
Future research should explore synergistic combinations with a wide range of existing drugs. For example, in cancer therapy, combining a targeted covalent inhibitor like an this compound analog with a drug that targets a parallel signaling pathway could lead to a more profound and durable response. nih.gov High-throughput screening of combination therapies will be crucial in identifying effective synergistic interactions.
Development of High-Throughput Screening Assays for Derivative Libraries
To efficiently explore the therapeutic potential of the vast chemical space of this compound derivatives, the development of robust high-throughput screening (HTS) assays is critical. These assays will enable the rapid evaluation of large libraries of compounds for their activity against specific biological targets or for desired phenotypic effects.
The design of these assays will depend on the intended therapeutic application. For example, for anticancer drug discovery, HTS assays could be based on cell viability, apoptosis induction, or the inhibition of a specific cancer-related enzyme. nih.gov For antimicrobial applications, assays measuring bacterial or fungal growth inhibition would be appropriate. ijpsr.info
The development of target-based assays, such as those measuring the covalent modification of a specific protein, will also be important for identifying potent and selective inhibitors. The establishment of a suite of HTS assays will be instrumental in accelerating the discovery and development of new drug candidates based on the this compound scaffold.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
